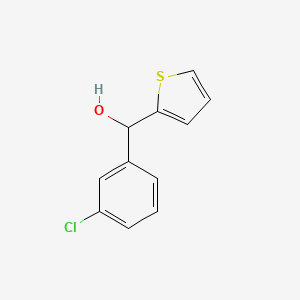

3-Chlorophenyl-(2-thienyl)methanol

Beschreibung

3-Chlorophenyl-(2-thienyl)methanol is a chiral secondary alcohol featuring a 3-chlorophenyl group and a 2-thienyl moiety linked to a central hydroxymethylene carbon. This compound is structurally significant due to its hybrid aromatic system, combining a benzene ring substituted with an electron-withdrawing chlorine atom and a sulfur-containing thiophene ring. Such a configuration imparts unique electronic and steric properties, making it relevant in asymmetric synthesis and pharmaceutical research. The compound is cataloged under the product code 10-F397237 but is currently listed as discontinued by suppliers like CymitQuimica .

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFMSYADCJDQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

3-Chlorophenyl-(2-thienyl)methanol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is used in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Chlorophenyl-(2-thienyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways:

Enzymes: It may inhibit or activate certain enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity: The dual chlorophenyl substitution in (2-chlorophenyl)(3-chlorophenyl)methanol increases lipophilicity compared to the thienyl analog, which may influence bioavailability .

- Electronic Effects: Replacing the thienyl group with a pyridyl moiety (as in 3-chlorophenyl-(2-pyridyl)methanol) introduces a basic nitrogen atom, enhancing solubility in polar solvents .

- Sulfur Position : The 2-thienyl group in the main compound may influence regioselectivity in reactions, as seen in hydroboration studies where 2-thienyl derivatives exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (88:12 er) .

Biologische Aktivität

3-Chlorophenyl-(2-thienyl)methanol is an organic compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, synthesizing findings from diverse research sources, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

3-Chlorophenyl-(2-thienyl)methanol consists of a chlorinated phenyl group attached to a thienyl group through a methanol linker. The presence of both the chlorophenyl and thienyl moieties may contribute to its unique biological activities, particularly in cancer research and antimicrobial studies.

Anticancer Properties

Research has indicated that 3-Chlorophenyl-(2-thienyl)methanol exhibits significant anticancer activity. In a study evaluating various thienyl compounds against T98G brain cancer cells, it was found that certain derivatives showed potent cytotoxic effects, leading to cell death and growth inhibition. The study utilized assays such as MTT and macro-colony formation to assess the viability and proliferation of cancer cells after treatment with these compounds .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 3-Chlorophenyl-(2-thienyl)methanol | T98G | <20 | Induction of apoptosis |

| Di(3-thienyl)methanol | T98G | <20 | Cytogenetic damage |

The mechanism of action appears to involve the induction of apoptosis and cytogenetic damage, as evidenced by increased micronuclei formation in treated cells . This suggests that the compound may interfere with cellular processes critical for cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, 3-Chlorophenyl-(2-thienyl)methanol has been studied for its antimicrobial effects. Compounds with similar structural features have demonstrated activity against various bacterial strains. The chlorinated phenyl group is often associated with enhanced antimicrobial properties due to increased lipophilicity and potential interactions with microbial cell membranes.

The biological activity of 3-Chlorophenyl-(2-thienyl)methanol is believed to be mediated through several mechanisms:

- Receptor Interaction : Similar compounds have shown affinity for human adenosine receptors, suggesting that 3-Chlorophenyl-(2-thienyl)methanol may interact with these receptors, influencing cellular signaling pathways involved in proliferation and apoptosis .

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth or microbial metabolism, although further studies are required to elucidate these pathways.

Case Studies

- Study on Anticancer Activity : A detailed analysis was conducted on the effects of various thienyl derivatives on T98G brain cancer cells. Results indicated that compounds similar to 3-Chlorophenyl-(2-thienyl)methanol significantly inhibited cell growth and induced apoptosis at concentrations above 20 µg/mL .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of thienyl compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was crucial for enhancing these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.